Aethiopinone

Description

Structure

3D Structure

Properties

CAS No. |

79491-58-0 |

|---|---|

Molecular Formula |

C20H24O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

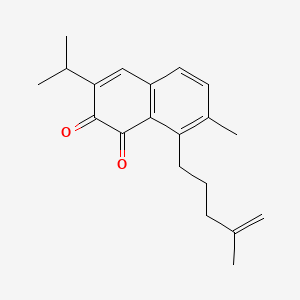

7-methyl-8-(4-methylpent-4-enyl)-3-propan-2-ylnaphthalene-1,2-dione |

InChI |

InChI=1S/C20H24O2/c1-12(2)7-6-8-16-14(5)9-10-15-11-17(13(3)4)19(21)20(22)18(15)16/h9-11,13H,1,6-8H2,2-5H3 |

InChI Key |

CAAYVGWMDZSZAD-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCCC(=C)C |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCCC(=C)C |

Other CAS No. |

79491-58-0 |

Synonyms |

aethiopinone |

Origin of Product |

United States |

Isolation and Purification Methodologies for Aethiopinone Research

Extraction Techniques from Botanical Sources (e.g., Roots)

The primary botanical source for Aethiopinone is the root of Salvia aethiopis L. tandfonline.comtandfonline.com The process begins with the collection, drying, and powdering of the plant material to increase the surface area for efficient solvent extraction.

Solvent extraction is the most common method employed. Research has shown that acetone is a particularly effective solvent for obtaining this compound. tandfonline.comwikipedia.org In a typical procedure, dried and finely powdered roots of S. aethiopis are exhaustively extracted with a solvent like acetone at room temperature. tandfonline.com The mixture is then filtered, and the solvent is removed under reduced pressure to yield a crude extract. tandfonline.com Studies have reported obtaining this compound in yields of approximately 0.15% from the dry weight of the roots using acetone extraction. wikipedia.org Methanol has also been used in sequential extraction processes. tandfonline.com Bioassay-guided fractionation has identified the acetone extract as the most active, leading to its selection for further purification. tandfonline.comtandfonline.com

| Parameter | Description | Reference |

|---|---|---|

| Botanical Source | Salvia aethiopis L. | tandfonline.comwikipedia.org |

| Plant Part Used | Roots (dried and powdered) | tandfonline.com |

| Primary Solvent | Acetone (Me2CO) | tandfonline.comwikipedia.org |

| Secondary Solvent | Methanol (MeOH) | tandfonline.com |

| Extraction Method | Sequential extraction at room temperature | tandfonline.com |

| Reported Yield | ~0.15% from dry roots | wikipedia.org |

Chromatographic Separation Strategies

Following crude extraction, chromatographic techniques are essential to isolate this compound from the complex mixture of other phytochemicals.

Column Chromatography

Column chromatography is a fundamental technique used for the purification of this compound from the crude acetone extract. tandfonline.com This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. uvic.caorgchemboulder.com

For this compound isolation, silica gel is commonly used as the solid adsorbent, or stationary phase. tandfonline.com The crude extract is loaded onto the top of a column packed with silica gel. utahtech.edu A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. orgchemboulder.com Compounds with lower polarity and weaker adsorption to the polar silica gel travel down the column faster, while more polar compounds are retained longer. uvic.ca The separation is often improved by using a gradient elution, where the polarity of the mobile phase is gradually increased over time. For the separation of related diterpenoids from Salvia species, gradient mixtures of non-polar solvents like petroleum ether or hexane with more polar solvents such as dichloromethane and ethyl acetate are frequently employed. phcog.com Fractions are collected sequentially as they elute from the column and monitored by methods like Thin-Layer Chromatography (TLC) to identify those containing the target compound. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Technique | Gravity or Flash Column Chromatography | orgchemboulder.com |

| Stationary Phase | Silica Gel | tandfonline.com |

| Mobile Phase (Eluent) | Gradient system, typically starting with non-polar solvents (e.g., hexane, petroleum ether) and gradually increasing polarity with solvents like dichloromethane or ethyl acetate. | phcog.com |

| Principle of Separation | Adsorption chromatography based on compound polarity. | uvic.ca |

| Fraction Monitoring | Thin-Layer Chromatography (TLC) | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

For final purification or analytical quantification, High-Performance Liquid Chromatography (HPLC) is often utilized. researchgate.net HPLC offers higher resolution and faster separation times compared to traditional column chromatography. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode for separating moderately polar compounds like this compound. In this technique, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture. A typical mobile phase consists of a gradient of water and an organic modifier like acetonitrile or methanol. researchgate.net As the mobile phase is pumped through the column, compounds are separated based on their hydrophobicity. More polar compounds elute first, while less polar compounds like this compound are retained longer. Detection is commonly achieved using a UV detector, as the chromophore in the this compound structure allows it to absorb UV light. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |

| Stationary Phase | C18 (Octadecyl-silica) column | nih.gov |

| Mobile Phase | A gradient mixture of polar solvents, such as Water and Acetonitrile or Water and Methanol. | researchgate.net |

| Detection Method | Ultraviolet (UV) Detection | nih.gov |

| Principle of Separation | Partitioning based on hydrophobicity. | researchgate.net |

Biosynthetic Pathways and Metabolic Engineering of Aethiopinone

Overview of Diterpenoid Biosynthesis Pathways

All terpenoids, including diterpenoids, originate from the condensation of five-carbon (C5) units: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) jmb.or.krmdpi.compnas.orggenome.jp. These fundamental building blocks are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway, primarily in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids jmb.or.krmdpi.compnas.orggenome.jpd-nb.infonih.gov. While both pathways contribute to isoprenoid pools, the MEP pathway is particularly significant for the synthesis of monoterpenes and diterpenes pnas.orggenome.jpd-nb.info.

Precursor Supply (Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP), Geranylgeranyl Diphosphate (GGPP))

Following the synthesis of IPP and DMAPP via the MEP pathway, these C5 units are sequentially condensed by prenyltransferases to form longer isoprenoid chains jmb.or.krmdpi.comgenome.jpd-nb.infonih.govresearchgate.netcsic.es. The initial condensation yields geranyl diphosphate (GPP, C10), followed by farnesyl diphosphate (FPP, C15) jmb.or.krmdpi.comgenome.jpd-nb.inforesearchgate.netcsic.es. The direct precursor for diterpenoid biosynthesis is geranylgeranyl diphosphate (GGPP, C20), which is formed by the addition of three IPP units to one DMAPP molecule jmb.or.krgenome.jpnih.govresearchgate.netcsic.esnih.govnih.gov. GGPP serves as a common substrate for various terpene synthases that initiate the cyclization reactions leading to the diverse array of diterpenoid structures jmb.or.krcsic.esnih.govdoi.orgrcsb.orgresearchgate.netebi.ac.ukresearchgate.net.

Enzymatic Steps and Genetic Regulation in Aethiopinone Biosynthesis

The synthesis of diterpenoids like this compound involves a series of enzymatic transformations, with specific enzymes and genes playing critical regulatory roles.

Geranylgeranyl Diphosphate Synthase (GGPPS) Activity and Regulation

Geranylgeranyl diphosphate synthase (GGPPS) is a key enzyme responsible for catalyzing the formation of GGPP from IPP and DMAPP jmb.or.krnih.govresearchgate.netcsic.esnih.govmdpi.compnas.org. GGPP is a crucial branch-point intermediate, supplying precursors for various metabolic pathways, including those leading to diterpenoids, carotenoids, and chlorophyll (B73375) d-nb.infocsic.esmdpi.compnas.org. The activity and expression of GGPPS are critical for controlling the flux of precursors towards diterpenoid biosynthesis frontiersin.orgjmb.or.krnih.govcsic.esmdpi.compnas.org. Studies have indicated that manipulating GGPPS activity, such as through overexpression, can significantly boost diterpenoid accumulation, as observed in efforts to increase abietane (B96969) diterpene content frontiersin.org.

Copalyl Diphosphate Synthase (CPPS) Involvement and Role

Following the synthesis of GGPP, the next critical step in diterpenoid biosynthesis involves its cyclization. Copalyl diphosphate synthases (CPPS) are class II diterpene synthases that catalyze the protonation-initiated cyclization of GGPP to form copalyl diphosphate (CPP) frontiersin.orgnih.govdoi.orgrcsb.orgresearchgate.netresearchgate.netmdpi.com. CPP is the immediate precursor for a wide range of cyclic diterpenoids, including abietane-type compounds such as this compound frontiersin.orgmdpi.com. The CPPS enzyme plays a vital role in initiating the carbon skeleton formation of diterpenes, and its activity is a significant metabolic target for enhancing diterpenoid production frontiersin.orgdoi.orgresearchgate.netmdpi.com.

Influence of DXS and DXR Genes

The genes encoding 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are recognized as crucial regulatory points in the MEP pathway nih.gove-algae.orgmdpi.comnih.gov. DXS catalyzes the initial committed step of the MEP pathway, while DXR catalyzes the second step, both of which are often rate-limiting mdpi.compnas.orgnih.gove-algae.orgnih.gov. Overexpression of DXS and DXR genes has been shown to increase the flux through the MEP pathway, leading to enhanced accumulation of various terpenoids, including diterpenoids frontiersin.orge-algae.orgnih.gov. Manipulating the expression of these genes offers a strategy to boost the supply of essential precursors for this compound biosynthesis.

Unelucidated Enzymatic Steps Downstream of CPP

The biosynthesis of abietane diterpenoids like this compound begins with the universal precursor geranylgeranyl pyrophosphate (GGPP) researchgate.netub.edu. GGPP is cyclized by diterpene synthases (diTPSs) into various skeletons, with copalylpyrophosphate (CPP) being a key intermediate in the pathway leading to abietane diterpenoids frontiersin.orgresearchgate.netub.edu. From CPP, the pathway proceeds through intermediates like miltiradiene (B1257523), which is then oxidized to abietatriene (B1232550) frontiersin.orgresearchgate.net. However, the precise enzymatic steps and the specific enzymes responsible for the conversion of CPP or subsequent intermediates into this compound remain largely unelucidated, indicated by hypothesized chemical conversions and unknown enzymatic steps in proposed biosynthetic routes frontiersin.orgresearchgate.net.

Biotechnological Strategies for Enhanced this compound Production

To overcome the limitations of low natural yields, significant research has focused on employing biotechnological strategies to enhance this compound production. These strategies primarily involve manipulating the plant's metabolic machinery through genetic engineering and optimizing in vitro culture conditions. Key approaches include metabolic engineering in hairy root cultures, the use of elicitation techniques, and fine-tuning culture parameters researchgate.netresearchgate.netmdpi.comnih.govresearchgate.net.

Metabolic Engineering in Salvia sclarea Hairy Root Cultures

Hairy root cultures, induced by Agrobacterium rhizogenes, offer a stable and efficient platform for the biotechnological production of secondary metabolites, including diterpenoids from Salvia species researchgate.netnih.govresearchgate.netresearchgate.net. Metabolic engineering efforts in S. sclarea hairy roots have targeted key enzymes in the methylerythritol phosphate (B84403) (MEP) pathway and other crucial biosynthetic steps to increase the flux towards this compound frontiersin.orgnih.govresearchgate.netresearchgate.net.

Overexpressing genes encoding rate-limiting enzymes in the terpenoid pathway has proven effective in boosting this compound accumulation.

GGPPS (Geranylgeranyl Pyrophosphate Synthase): Overexpression of the GGPPS gene has shown a significant increase in abietane diterpene content, including this compound. One study reported an approximately 8-fold increase in this compound content in S. sclarea hairy roots overexpressing GGPPS, compared to control lines frontiersin.orgnih.gov.

CPPS (Copalylpyrophosphate Synthase): Similarly, the overexpression of the CPPS gene has been identified as a crucial strategy. Studies have demonstrated a substantial enhancement in this compound accumulation, with a significant 10-fold increase reported in S. sclarea hairy roots overexpressing CPPS frontiersin.orgnih.gov. The overexpression of CPPS was found to be the most efficient strategy for enhancing this compound content, yielding up to 208.98 ± 2.18 mg L-1 frontiersin.org.

DXS (1-Deoxy-D-xylulose 5-Phosphate Synthase) and DXR (1-Deoxy-D-xylulose 5-Phosphate Reductoisomerase): Earlier studies indicated that overexpressing the DXS and DXR genes, which encode early enzymes in the MEP pathway, could increase abietane diterpene content by 3–4 fold in S. sclarea hairy roots frontiersin.orgresearchgate.net. Specifically, overexpression of the AtDXR gene led to a 4.4-fold increase in this compound researchgate.net.

Silencing genes involved in competing metabolic pathways can redirect precursor flux towards this compound biosynthesis. Blocking the gibberellin (GA) biosynthesis pathway by silencing the ent-CPPS gene, which acts on the GGPP pool, has been shown to enhance this compound and other abietane diterpene content in S. sclarea hairy roots frontiersin.orgmdpi.com. This indirect evidence suggests that the GGPP pool might be a limiting factor for abietane diterpene accumulation frontiersin.orgmdpi.com.

Elicitation Approaches (e.g., Methyl Jasmonate, Coronatine)

Elicitors are compounds that trigger defense responses in plants, often leading to increased secondary metabolite production.

Methyl Jasmonate (MeJA): Treatment with MeJA has been shown to significantly boost this compound accumulation in S. sclarea hairy root cultures. Optimal conditions involved exposing 23-day-old hairy roots to 125 μM MeJA for 7 days, resulting in a substantial increase in this compound production researchgate.net. However, prolonged exposure to MeJA can inhibit hairy root growth researchgate.netresearchgate.net.

Coronatine (B1215496) (Cor): Coronatine has also been effective in enhancing this compound production. Studies indicate that 0.1 μM Cor applied for 28 days resulted in a 24-fold increase in this compound, a higher yield compared to MeJA treatment under similar conditions mdpi.com. Importantly, Coronatine treatment did not negatively affect hairy root growth researchgate.netresearchgate.net. Both MeJA and Coronatine have been shown to upregulate the expression of key genes like DXS, DXR, GGPPS, and CPPS, correlating with increased this compound content nih.gov.

Optimization of In Vitro Culture Conditions

Optimizing the in vitro culture environment is crucial for maximizing biomass and secondary metabolite yields. This includes selecting appropriate growth media, physical parameters, and culture durations mdpi.comnih.gov. For S. sclarea hairy roots, a culture period of 30 days in half-strength B5 liquid medium supplemented with 30 g L-1 sucrose (B13894) under light conditions was found to be optimal for both biomass and diterpenoid production researchgate.netnih.gov. The use of sprinkle bioreactors has also been investigated to enhance diterpenoid accumulation, particularly in conjunction with elicitation researchgate.net.

Compound List:

this compound

Abietatriene

Copalylpyrophosphate (CPP)

DXS (1-Deoxy-D-xylulose 5-Phosphate Synthase)

DXR (1-Deoxy-D-xylulose 5-Phosphate Reductoisomerase)

ent-CPPS (ent-Copalylpyrophosphate Synthase)

GGPP (Geranylgeranyl Pyrophosphate)

GGPPS (Geranylgeranyl Pyrophosphate Synthase)

1-Oxothis compound

CPPS (Copalylpyrophosphate Synthase)

Chemical Synthesis and Semisynthesis of Aethiopinone and Analogues

General Synthetic Strategies for Abietane (B96969) Diterpenoids

The construction of the abietane diterpenoid framework relies on sophisticated organic chemistry methodologies. Key strategies involve the assembly of the core tricyclic structure, often through cascade reactions that mimic natural enzymatic processes.

Biomimetic polyene cyclization stands as a cornerstone strategy for the synthesis of abietane diterpenoids nih.govrsc.orgresearchgate.netnih.govindiascienceandtechnology.gov.inrsc.orgacs.orgrsc.org. This approach leverages the ability of linear polyenes to undergo cyclization reactions, often catalyzed by Lewis acids or transition metals, to form complex polycyclic systems in a single step. These reactions are highly efficient in constructing multiple carbon-carbon bonds and stereocenters simultaneously, mirroring the processes catalyzed by terpene cyclases in nature researchgate.netnih.gov.

Recent advancements have seen the development of various catalytic systems for polyene cyclizations. Gold(I)-catalyzed polyene cyclizations, for instance, have been employed to efficiently synthesize abietane diterpenes, demonstrating compatibility with various functional groups and achieving high stereoselectivity rsc.orgrsc.org. Similarly, indium(III) iodide (InI₃)-catalyzed polyene cyclizations using allenes as initiators have provided an efficient route to the abietane-type tricyclic skeleton, enabling the synthesis of several abietane diterpenoids rsc.orgrsc.org. Radical cyclization strategies have also emerged as a means to shorten synthetic sequences and offer alternative pathways to these complex structures nih.gov.

Table 1: Biomimetic Polyene Cyclization Strategies in Diterpenoid Synthesis

| Strategy Type | Initiator Group | Key Outcome/Skeleton Formed | Representative Diterpenoids Synthesized | Reference(s) |

| Gold(I)-catalyzed | Alkyne/Allene | Abietane-type tricyclic skeleton | Abietane diterpenes, (+)-2,3-dihydroxyferruginol, (+)-2,3-dihydroxy-15,16-dinor-ent-pimar-8,11,13-triene | rsc.orgrsc.orgrsc.org |

| InI₃-catalyzed | Allenes | Abietane-type tricyclic skeleton | Seven abietane-type diterpenoids, including (+)-2,3-dihydroxyferruginol | rsc.orgrsc.org |

| Radical Cyclization | Various | [6-6-6]-Tricyclic skeleton | Oxygenated tricyclic aromatic diterpenes | nih.gov |

| Supramolecular Clusters | N/A | Shape-controlled polyene cyclizations | Diverse cyclic terpenes | nih.gov |

| Wagner–Meerwein type migration | N/A | Skeleton rearrangement | Microstegiol, viridoquinone, prattinin A, saprorthoquinone, 1-deoxyviroxocin | acs.org |

The characteristic [6-6-6]-fused tricyclic skeleton, often featuring an aromatic C-ring, is a common motif in abietane diterpenoids nih.govresearchgate.net. Biomimetic polyene cyclization strategies are particularly effective in establishing this core structure nih.govresearchgate.netrsc.orgrsc.orgresearchgate.net. These methods allow for the sequential or concerted formation of the three six-membered rings, typically from a linear precursor. Advances in catalysis, such as the use of gold or indium catalysts, have enabled more efficient and stereoselective construction of this fundamental scaffold rsc.orgrsc.orgrsc.org. Furthermore, strategies involving radical cyclization have been explored to streamline the synthesis by combining cyclization with oxidation steps nih.gov.

Hemisynthetic Routes for Aethiopinone Derivatives

While this compound itself is primarily known as a naturally occurring compound found in Salvia species mdpi.commdpi.comresearchgate.net, detailed chemical synthesis routes for its derivatives are not extensively documented in the provided literature. Research has focused more on its isolation and biological evaluation, as well as on enhancing its production through metabolic engineering in plant hairy roots mdpi.comnih.govnih.gov. The low natural abundance of this compound and related compounds motivates the search for alternative production methods, including biotechnological approaches and potentially semisynthesis from more readily available precursors nih.govresearchgate.netresearchgate.net. Some studies mention the evaluation of "hemisynthetic derivatives" in the context of biological activity preprints.orgnih.govcabidigitallibrary.org, but the specific chemical transformations to generate these derivatives are not elaborated upon in the provided abstracts. Semisynthesis of other abietane diterpenoids, such as (+)-liquiditerpenoic acid A, has been reported, indicating the potential for such approaches within the broader class researchgate.net.

Challenges and Advances in Total Synthesis of Complex Natural Products

The total synthesis of complex diterpenoids, including those related to this compound, presents significant challenges. These often stem from the intricate polycyclic architectures, multiple stereocenters, and high degrees of oxidation inherent to these molecules nih.govsioc-journal.cnresearchgate.netnih.govchemrxiv.org.

Key Challenges:

Stereochemical Control: Precisely controlling the stereochemistry at numerous chiral centers during ring formation and functionalization is a major hurdle chemrxiv.org.

Construction of Complex Skeletons: Building fused ring systems, such as the [6-6-6] tricyclic core of abietanes or more complex pentacyclic structures found in other diterpenoid classes, requires robust and selective bond-forming reactions nih.govchemrxiv.orgresearchgate.net.

Scalability and Efficiency: Developing synthetic routes that are not only elegant but also efficient and scalable for producing sufficient quantities for biological studies or potential therapeutic applications remains an ongoing challenge nih.govresearchgate.netresearchgate.net.

Notable Advances:

Catalytic Cascade Reactions: The development of catalytic cascade reactions, including metal-catalyzed polyene cyclizations (e.g., gold, indium) and radical cyclizations, has significantly improved the efficiency and stereoselectivity in constructing diterpenoid skeletons nih.govrsc.orgrsc.orgrsc.org.

Biomimetic Strategies: Mimicking biosynthetic pathways, particularly through polyene cyclization, provides powerful and often convergent routes to complex diterpenoid architectures nih.govresearchgate.netnih.govindiascienceandtechnology.gov.in.

Functional Group-Guided Disconnections: Analyzing oxidation patterns and functional group relationships can inform strategic bond disconnections, simplifying complex polycyclic structures and streamlining total syntheses nih.gov.

Metabolic Engineering: For compounds like this compound, where chemical synthesis is challenging and natural abundance is low, metabolic engineering of plant systems offers a promising avenue for enhanced production nih.govnih.gov.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Aethiopinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in defining the carbon skeleton and stereochemistry of Aethiopinone. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals has been achieved, confirming its structure as 7-methyl-8-(4-methylpent-4-enyl)-3-propan-2-ylnaphthalene-1,2-dione.

1D NMR (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the number and types of hydrogen atoms present in the molecule. Key signals include those corresponding to the aromatic protons of the naphthalene ring system, the isopropyl group, the methyl groups, and the protons of the pentenyl side chain. The chemical shifts (δ) and coupling constants (J) of these signals are instrumental in determining the connectivity of the proton network.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the distinct carbon environments within the this compound molecule. The spectrum displays characteristic signals for the carbonyl carbons of the ortho-quinone moiety, the aromatic carbons of the naphthalene core, and the aliphatic carbons of the isopropyl and pentenyl substituents.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | [Data not available in search results] | [Data not available in search results] |

| Isopropyl CH | [Data not available in search results] | [Data not available in search results] |

| Isopropyl CH₃ | [Data not available in search results] | [Data not available in search results] |

| Naphthalene CH₃ | [Data not available in search results] | [Data not available in search results] |

| Pentenyl Chain | [Data not available in search results] | [Data not available in search results] |

| Carbonyl Carbons | - | [Data not available in search results] |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments have been essential in assembling the complete molecular structure of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would confirm the connectivity within the isopropyl group and the pentenyl side chain by showing cross-peaks between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). The HSQC spectrum of this compound allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different spin systems across the molecule. For instance, HMBC correlations would link the protons of the methyl and isopropyl groups to the carbons of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing crucial information about the stereochemistry and three-dimensional structure of the molecule. NOESY correlations in this compound would help to establish the relative orientation of the substituents on the naphthalene core.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of this compound. The molecular formula of this compound has been established as C₂₀H₂₄O₂. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments would arise from the cleavage of the pentenyl side chain and the loss of small neutral molecules from the naphthalene core.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. The GC-MS analysis of extracts from Salvia aethiopis has been instrumental in the identification of this compound. The retention time of the compound in the gas chromatogram and the corresponding mass spectrum serve as key identifiers.

| m/z (Mass-to-charge ratio) | Proposed Fragment |

| 296 | [M]⁺ (Molecular Ion) |

| [Data not available] | [Fragment from pentenyl chain cleavage] |

| [Data not available] | [Fragment from naphthalene core] |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would display distinct absorption bands corresponding to the various functional groups in its structure.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~1660-1690 | C=O (ortho-quinone) | Stretching |

| ~1500-1600 | C=C (aromatic) | Stretching |

| ~2850-3000 | C-H (aliphatic) | Stretching |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound with high confidence. The experimentally determined exact mass would be compared to the calculated theoretical mass for the molecular formula C₂₀H₂₄O₂ to confirm its composition. The exact mass of this compound has been reported as 296.177630004 Da. nih.gov

Spectroscopic Methods for Purity Assessment and Quantification in Research

In research settings, ensuring the purity of a natural product isolate is critical for accurate biological and chemical studies. Spectroscopic methods, particularly quantitative NMR (qNMR), offer a powerful and non-destructive approach for purity assessment and quantification.

Quantitative NMR (qNMR): ¹H qNMR can be used to determine the absolute purity of an this compound sample by comparing the integral of a specific, well-resolved proton signal of the analyte to that of a certified internal standard of known concentration. This method is highly accurate and does not require a reference standard of this compound itself. The selection of a suitable, non-overlapping signal in the ¹H NMR spectrum of this compound is crucial for the accuracy of this technique.

Spectrophotometric methods can also be employed for the quantification of total diterpenoids in plant extracts, although these methods are less specific than NMR.

Mechanistic Investigations of Aethiopinone S Biological Interactions and Cellular Modulations in Vitro and Pre Clinical

Antibacterial Activity and Mechanisms

Aethiopinone exhibits notable antibacterial activity, primarily against Gram-positive bacteria. Its mechanisms of action involve both inhibiting bacterial growth and potentially killing bacteria, as well as interfering with the formation of biofilms and modulating antibiotic resistance.

Activity Spectrum against Gram-Positive Bacteria

This compound has demonstrated activity against several key Gram-positive bacterial species. Studies have reported its efficacy against Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, and Bacillus subtilis researchgate.nettandfonline.com. For instance, this compound displayed significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values of 2.44 µg/ml against S. epidermidis and 1.22 µg/ml against B. subtilis researchgate.nettandfonline.com.

Bacteriostatic and Bactericidal Properties

Research indicates that this compound possesses both bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) properties. It has been shown to be bacteriostatic and bactericidal against various strains of Staphylococcus aureus and Staphylococcus epidermidis, irrespective of their antibiotic susceptibility profiles researchgate.netnih.govmdpi.comnih.gov.

Anti-Biofilm Formation Activity

This compound has also shown promise as an anti-biofilm agent. It has been observed to effectively reduce biofilm volume produced by Staphylococcus aureus and Staphylococcus epidermidis researchgate.netmdpi.com. Furthermore, it has been shown to decrease the number of live cells within staphylococcal biofilms and alter biofilm morphology nih.govthieme-connect.com.

Modulation of Antibiotic Resistance

This compound demonstrates the ability to modulate antibiotic resistance. It has been reported to exhibit synergy with various antibiotic classes, including beta-lactams, glycopeptides, and oxazolidinones, against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE) researchgate.netnih.govmdpi.comthieme-connect.com. This synergy likely occurs through alterations in cell surface hydrophobicity and cell wall/membrane permeability, rather than by affecting penicillin-binding protein expression or direct binding to peptidoglycan nih.govthieme-connect.com.

Cytotoxic and Anti-Proliferative Effects in Malignant Cell Lines (In Vitro)

This compound exhibits significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines. Its activity is often characterized by its ability to induce programmed cell death, specifically apoptosis.

Induction of Apoptosis (e.g., Caspase-3 Mediated Pathways)

This compound has been shown to induce apoptosis in cancer cells, a critical mechanism for eliminating malignant cells researchgate.netresearchgate.net. Studies have specifically indicated that this compound, along with salvipisone (B1215090), can induce apoptosis in leukemia cell lines such as HL-60 and NALM-6 through caspase-3 mediated pathways researchgate.netresearchgate.netnih.gov. Caspase-3 is a key executioner caspase involved in the apoptotic cascade, leading to characteristic cellular dismantling wikipedia.orgnih.govnih.gov. The induction of apoptosis by this compound contributes to its anti-proliferative activity against various tumor cells, including breast adenocarcinoma (MCF7), epithelial carcinoma (HeLa), prostate adenocarcinoma (PC3), and human melanoma (A375) researchgate.net. Notably, this compound has shown selective cytotoxicity, with significantly lower effects on non-tumor cells compared to cancer cell lines researchgate.netmdpi.com. For instance, it exhibited approximately nine-fold less activity against the normal HaCaT skin cell line compared to cancer cell lines like MCF-7, HeLa, PC-3, and A375 researchgate.net.

Data Table: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| A375 (Melanoma) | 11.4 ± 0.5 | researchgate.net |

| HL-60 (Leukemia) | 2.0 - 24.7 | nih.gov |

| NALM-6 (Leukemia) | 2.0 - 24.7 | nih.gov |

| KB (Carcinoma) | ED50 0.62 µg/ml | researchgate.nettandfonline.com |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or viability. ED50 is the effective dose for 50% of the population.

Compound List

this compound

Salvipisone

1-Oxothis compound

Differential Cytotoxicity and Selectivity for Malignant vs. Non-Malignant Cells

This compound has demonstrated selective cytotoxicity against malignant cells while exhibiting lower toxicity towards non-malignant cells. Studies utilizing the MTT assay have shown this compound to possess antiproliferative activity against several cancer cell lines, including Hep G2 (hepatocellular carcinoma), A549 (lung carcinoma), and PC-3 (prostate carcinoma) researchgate.net. Specifically, this compound displayed an IC50 value of 353.8 ± 21.8 µg/mL against Hep G2 cells researchgate.net. Further research has indicated that this compound exhibits significantly lower toxicity to normal skin HaCat cells compared to malignant cell lines like MCF-7, HeLa, PC-3, and A375 researchgate.net. For instance, cytotoxic effects on HaCat cells were observed at approximately nine-fold higher doses than those affecting A375 human melanoma cells, where an IC50 value of 11.4 ± 0.5 µM was reported researchgate.net. This differential cytotoxicity suggests a potential for targeted therapeutic applications against cancer researchgate.net.

Activity against Drug-Resistant Cell Lines

This compound has shown promise in combating drug-resistant cancer cell lines. Research indicates that certain diterpenoids, including this compound, exhibit similar cytotoxic activity against both parental HL-60 and multidrug-resistant HL-60 ADR cells researchgate.net. This suggests that this compound may not be a preferred substrate for multidrug resistance-associated protein 1 (MRP1) researchgate.net. Furthermore, this compound has been investigated for its potential role in overcoming multidrug resistance (MDR), a significant challenge in cancer chemotherapy dntb.gov.uaresearchgate.netmdpi.comfrontiersin.orgfrontiersin.orgnih.gov. Studies have shown that diterpenes like this compound, extracted from Salvia sclarea hairy roots, can exhibit bactericidal or bacteriostatic effects against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE) researchgate.net. While direct evidence of this compound's efficacy against specific chemotherapy-resistant cancer cell lines is emerging, its structural class and observed activities point towards potential in this area researchgate.netresearchgate.netresearchgate.net.

In Vitro Cytotoxicity Assays

The cytotoxic effects of this compound have been evaluated using various in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method used to assess cell viability and proliferation researchgate.netresearchgate.netstandard.ac.irresearchgate.netmdpi.combroadinstitute.org. This compound has demonstrated cytotoxic activity in MTT assays against human carcinoma KB cells, with an ED50 value of 0.62 µg/mL researchgate.nettandfonline.com. It also showed cytotoxic activity against human leukemia lymphoblastic NALM-6 (IC50 = 0.6 µg/mL) and promyelocytic HL-60 cells (IC50 = 4.8 µg/mL) researchgate.net. The Neutral Red Uptake (NRU) assay is another method used to evaluate cytotoxicity by measuring the uptake of the supravital dye neutral red into the lysosomes of viable cells researchgate.nettandfonline.comcoresta.orgre-place.beresearchgate.netnih.gov. This compound has been assessed using the Neutral Red method against KB cells tandfonline.com. While specific IC50 values for this compound in NRU assays are not detailed in the provided search results, the assay is recognized for its sensitivity in differentiating cytotoxic effects coresta.org. Uridine incorporation assays, which measure DNA synthesis, are also used to assess cytotoxicity, but specific data for this compound in this assay were not found in the provided snippets.

Table 1: In Vitro Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | Assay Type | IC50 Value | Reference |

| Hep G2 | MTT | 353.8 ± 21.8 µg/mL | researchgate.net |

| A549 | MTT | Not specified | researchgate.net |

| PC-3 | MTT | Not specified | researchgate.net |

| KB | Neutral Red | ED50 = 0.62 µg/mL | researchgate.nettandfonline.com |

| A375 (Melanoma) | MTT | 11.4 ± 0.5 µM | researchgate.net |

| MCF-7 | MTT | Not specified | researchgate.net |

| HeLa | MTT | Not specified | researchgate.net |

| PC3 | MTT | Not specified | researchgate.net |

| A375 | MTT | Not specified | researchgate.net |

| NALM-6 (Leukemia) | MTT | 0.6 µg/mL | researchgate.net |

| HL-60 (Leukemia) | MTT | 4.8 µg/mL | researchgate.net |

Anti-inflammatory Molecular Mechanisms (In Vitro Models)

This compound exhibits anti-inflammatory properties through various molecular mechanisms, as investigated in in vitro models. These mechanisms often involve the modulation of inflammatory mediators and the inhibition of processes that contribute to inflammation.

Modulation of Inflammatory Response Mediators

This compound has been shown to inhibit the production of key inflammatory mediators. Specifically, it acts as an in vitro inhibitor of 5-lipoxygenase (5-LO) from human neutrophils, with an IC50 value of 0.11 µM nih.gov. This inhibition of 5-LO is significant as it is a crucial enzyme in the biosynthesis of leukotrienes, potent mediators of inflammatory and allergic reactions nih.govresearchgate.net. This compound also reduced leukocyte accumulation in vivo, further supporting its anti-inflammatory role nih.gov. While some studies indicate that this compound does not affect cyclooxygenase (COX) or nitric oxide synthase (NOS) activities nih.gov, others suggest that compounds with similar structures can modulate inflammatory pathways. For instance, rosemary diterpenes have been shown to downregulate cyclooxygenase-2 (COX-2) protein expression and reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages mdpi.com. Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are critical pro-inflammatory cytokines involved in various inflammatory diseases mdpi.combrieflands.comcuni.czpan.olsztyn.plnih.gov. While direct evidence for this compound's specific impact on TNF-α and IL-6 production is not explicitly detailed in the provided snippets, its inhibitory action on 5-LO and its diterpenoid nature suggest a broader potential for modulating inflammatory signaling cascades nih.govmdpi.com.

Protein Denaturation Inhibition (e.g., Egg Albumin Denaturation Method)

The inhibition of protein denaturation is a recognized mechanism for anti-inflammatory activity, as the denaturation of proteins can lead to the release of inflammatory mediators tjnpr.orgnih.gov. While specific studies detailing this compound's effect on egg albumin denaturation were not found, this assay is a standard method for evaluating anti-inflammatory potential. Other plant extracts and compounds have demonstrated significant inhibition of albumin denaturation tjnpr.orgnih.govgpub.orgjddtonline.infonih.gov. For example, Solanum aethiopicum leaf extract showed an IC50 of 50.20 µg/mL in the inhibition of albumin denaturation gpub.org. Similarly, a chitosan (B1678972) thiocolchicoside-lauric acid nanogel exhibited a percentage inhibition of 76% at 50 µg/mL in the egg albumin denaturation assay nih.gov. The effectiveness of this compound in other anti-inflammatory assays, such as 5-LO inhibition, suggests it may also possess protein denaturation inhibitory properties.

Antioxidant Mechanisms

This compound has been investigated for its antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. Antioxidant mechanisms typically involve the scavenging of free radicals, reduction of metal ions, and modulation of cellular antioxidant defense systems frontiersin.orgnih.govmdpi.comnih.gov.

Studies have evaluated the antioxidant capacity of plant extracts containing this compound using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay nih.govdntb.gov.uadntb.gov.uaresearchgate.netnih.gov. The DPPH assay measures the ability of a compound to scavenge the stable DPPH radical, while the FRAP assay assesses the reducing power of a compound by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) nih.govnih.gov. While specific quantitative data for this compound's performance in these assays are not detailed in the provided snippets, the presence of this compound in plant extracts that exhibit antioxidant activity suggests its contribution to these effects dntb.gov.uadntb.gov.uaresearchgate.net. For instance, Salvia aethiopis water extracts have shown strong oxygen radical absorbance capacity (ORAC) and a high total polyphenol content, indicating significant antioxidant potential researchgate.net. The general mechanisms of antioxidants involve neutralizing free radicals by donating electrons or hydrogen atoms, thereby stabilizing the reactive species nih.gov.

Free Radical Scavenging Activity (e.g., DPPH, β-carotene Assays)

The antioxidant activity of this compound has been evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the β-carotene bleaching assay researchgate.net. The DPPH assay is a widely used spectrophotometric method that measures the ability of compounds to scavenge the stable DPPH free radical, which is characterized by its deep purple color researchgate.netmdpi.comeurekaselect.commdpi.com. This scavenging capacity is attributed to the donation of a hydrogen atom or an electron from the antioxidant to the DPPH radical, leading to its reduction and a visible color change eurekaselect.commdpi.com. Similarly, the β-carotene bleaching assay assesses antioxidant activity by measuring the inhibition of the oxidation of β-carotene, which is susceptible to degradation by free radicals researchgate.netresearchgate.net.

While studies indicate that this compound has been subjected to these antioxidant assessments researchgate.net, specific quantitative data, such as IC50 values for its free radical scavenging activity in DPPH or β-carotene assays, were not detailed in the provided search results.

Phosphomolybdenic Test for Total Antioxidant Capacity

The phosphomolybdenic acid (PM) assay is employed to determine the total antioxidant capacity (TAC) of a compound or extract. This method relies on the reduction of Mo(VI) to Mo(V) by the antioxidant compounds under acidic conditions, forming a green phosphate-molybdenum (V) complex researchgate.netphytopharmajournal.comijpsonline.comd-nb.info. The intensity of the color produced is proportional to the total antioxidant capacity of the sample phytopharmajournal.comijpsonline.com.

This compound has been evaluated using the phosphomolybdenic test researchgate.net. However, specific quantitative results or EC50 values for this compound from this assay were not found in the provided snippets.

Antidiabetic Activity (Enzyme Inhibition)

This compound has demonstrated potential antidiabetic properties, primarily through its interaction with key enzymes involved in carbohydrate metabolism.

α-Amylase Inhibition

The inhibition of α-amylase is a recognized strategy for managing diabetes mellitus, as this enzyme plays a crucial role in the digestion of starch into absorbable sugars, thereby influencing postprandial blood glucose levels ijpsonline.comnih.govresearchgate.net. By inhibiting α-amylase, the rate of carbohydrate digestion and glucose absorption is slowed, helping to maintain stable blood glucose concentrations ijpsonline.comresearchgate.net.

This compound's antidiabetic activity has been investigated through its capacity to inhibit α-amylase researchgate.net. The general mechanism of α-amylase inhibition involves compounds binding to the enzyme's active site, thereby hindering its catalytic function ijpsonline.comnih.gov. While these studies confirm the evaluation of this compound for α-amylase inhibition researchgate.net, specific quantitative data, such as IC50 values for this compound's inhibition of α-amylase, were not found in the provided search results.

Other Reported Biological Activities (Mechanistic Focus)

Beyond its antioxidant and potential antidiabetic effects, this compound has been associated with other pharmacological activities, including analgesic properties.

Analgesic Properties (In Vitro Mechanistic Insights)

This compound has been reported to possess analgesic properties dntb.gov.ua. Studies have indicated that it can increase reaction time against thermal painful stimuli in the tail immersion test, suggesting central analgesic effects, and also exhibits peripheral analgesic properties dntb.gov.ua. The anti-inflammatory activity of this compound has been linked to the inhibition of 5-lipoxygenase (5-LO) in human neutrophils, with an in vitro IC50 of 0.11 µM phytopharmajournal.com. However, specific in vitro mechanistic insights directly explaining this compound's analgesic properties were not detailed in the provided snippets.

Data Tables

Specific quantitative data, such as IC50 values for this compound in DPPH, β-carotene, phosphomolybdenic, and α-amylase inhibition assays, were not found in the provided search results. Therefore, data tables detailing these specific findings cannot be generated at this time.

Compound List

this compound

β-carotene

DPPH (2,2-diphenyl-1-picrylhydrazyl)

α-amylase

5-Lipoxygenase (5-LO)

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Structural Features on Aethiopinone's Biological Activities

This compound's chemical structure, characterized as an orthoquinone-rearranged abietane (B96969) diterpene, is central to its biological efficacy researchgate.netnih.gov. Studies indicate that the orthoquinone moiety significantly contributes to its potent cytotoxic activity, a characteristic shared by other abietane diterpenes with similar structural arrangements researchgate.netnih.gov. This specific structural feature is often found in compounds known for their anti-cancer chemotherapeutic potential researchgate.net.

The cytotoxic profile of this compound has been extensively documented against various human cancer cell lines. It exhibits significant cytotoxicity against human carcinoma KB cells, with reported ED50 values as low as 0.62 µg/mL researchgate.nettandfonline.comtandfonline.com. Furthermore, this compound demonstrates potent activity against human leukemia cell lines, including NALM-6 (IC50 = 0.6 µg/mL) and HL-60 (IC50 = 4.8 µg/mL) researchgate.netnih.gov.

In addition to its cytotoxic effects, this compound possesses notable antibacterial properties. It is particularly effective against Gram-positive bacteria such as Staphylococcus epidermidis and Bacillus subtilis, with reported minimum inhibitory concentration (MIC) values of 2.44 µg/mL and 1.22 µg/mL, respectively researchgate.nettandfonline.comtandfonline.com. Its activity extends to synergistic effects when combined with beta-lactam antibiotics against antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) researchgate.netfrontiersin.orgunl.edunih.gov. This compound has also demonstrated anti-inflammatory properties researchgate.net and activity against Acanthamoeba researchgate.net.

Comparative Analysis of this compound and its Analogues (e.g., 1-Oxothis compound, Salvipisone)

This compound belongs to a class of abietane diterpenoids, which includes closely related compounds such as 1-Oxothis compound, Salvipisone (B1215090), and Ferruginol (B158077), often isolated from Salvia species researchgate.netacgpubs.orgnih.govresearchgate.netnih.govmdpi.com. Comparative studies reveal distinct differences in their biological activities, highlighting the subtle yet significant impact of structural variations.

Cytotoxicity: Salvipisone and this compound have demonstrated comparable and relatively high cytotoxicity against leukemia cell lines like HL-60 and NALM-6, with reported IC50 values ranging from 0.6 to 7.7 µg/mL. In contrast, 1-Oxothis compound and Ferruginol have shown less potent cytotoxic effects in these assays mdpi.comagoramundi.fr.

Theoretical and Computational Chemistry Applications

Molecular Docking Simulations for Target Identification and Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for a natural compound like aethiopinone and understanding the specific interactions that govern its binding affinity.

In the context of drug discovery, molecular docking can be employed in a "reverse docking" strategy. nih.gov Here, a single ligand, such as this compound, is docked against a large library of protein structures to identify potential molecular targets. nih.gov This approach is valuable for elucidating the mechanisms of action of bioactive compounds and for drug repurposing. nih.govnih.gov For diterpenoids isolated from Salvia species, molecular docking has been used to explore their interactions with various protein targets, suggesting potential therapeutic applications. The insights gained from such studies on related compounds could guide the virtual screening of this compound against a panel of disease-relevant proteins to hypothesize its biological activities.

The process of molecular docking involves several key steps:

Preparation of the Ligand and Receptor: This involves generating the 3D structure of this compound and obtaining the crystal or predicted structures of potential protein targets from databases like the Protein Data Bank (PDB).

Defining the Binding Site: The active site or a potential allosteric site on the target protein is defined for the docking calculations.

Docking Algorithm: A scoring function is used to evaluate and rank the different binding poses of the ligand within the receptor's binding site based on factors like intermolecular interactions and conformational energies. mdpi.com

The results of molecular docking simulations can provide detailed information about the binding mode of this compound, including the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. This information is crucial for understanding the structure-activity relationship and for designing future experiments to validate the predicted targets. mdpi.com

Quantum Mechanical Calculations and Conformational Analysis

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and conformational preferences of molecules like this compound. nii.ac.jpresearchgate.net These methods provide a detailed picture of the molecule's geometry, energy, and reactivity. nii.ac.jpresearchgate.net

Conformational analysis is a critical application of QM calculations, as the three-dimensional shape of a molecule dictates its biological activity. nih.govnih.gov By calculating the potential energy surface, researchers can identify the most stable conformers of this compound and the energy barriers between them. longdom.org This is particularly important for flexible molecules, as different conformers may exhibit different binding affinities for a biological target.

Key aspects of quantum mechanical calculations for conformational analysis include:

Geometry Optimization: This process finds the lowest energy arrangement of atoms in a molecule, providing its most stable 3D structure.

Frequency Calculations: These calculations confirm that the optimized structure corresponds to a true energy minimum and provide information about the vibrational modes of the molecule.

Solvent Effects: The inclusion of a solvent model in the calculations is crucial for accurately predicting the conformational preferences of a molecule in a biological environment.

For complex natural products, QM calculations are often used in conjunction with experimental techniques like NMR spectroscopy to elucidate the correct stereochemistry and conformation. nih.gov

Molecular Dynamics Simulations for Ligand-Target Systems

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its biological target. nih.gov Unlike the static picture provided by molecular docking, MD simulations can track the movements of atoms over time, offering insights into the stability of the ligand-protein complex, the role of solvent molecules, and the conformational changes that may occur upon binding. nih.govmdpi.com

MD simulations are particularly useful for:

Validating Docking Poses: By simulating the docked complex over a period of nanoseconds to microseconds, researchers can assess the stability of the predicted binding mode.

Calculating Binding Free Energies: Advanced MD simulation techniques can be used to estimate the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone.

Investigating Allosteric Effects: MD simulations can reveal how the binding of a ligand to one site on a protein can influence the structure and dynamics of a distant site, which is crucial for understanding allosteric regulation.

The application of MD simulations to study the interaction of terpenoids with their targets has provided valuable information on their mechanism of action. mdpi.comnih.gov Similar approaches could be applied to this compound to gain a deeper understanding of its interactions with potential biological targets identified through molecular docking.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Quantum mechanical calculations are also highly effective in predicting the spectroscopic properties of molecules, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govrsc.org

The accurate prediction of NMR chemical shifts is invaluable for:

Structure Elucidation: By comparing the calculated NMR spectra of different possible isomers or conformers of a natural product with the experimental spectrum, the correct structure can be determined. nih.gov

Signal Assignment: Computational predictions can aid in the assignment of complex NMR spectra, especially for large and structurally intricate molecules.

Stereochemical Determination: The prediction of NMR parameters can help in determining the relative and absolute stereochemistry of chiral centers within a molecule.

For diterpenoids and other complex natural products, DFT-based prediction of ¹³C and ¹H NMR chemical shifts has become a powerful tool for structural verification. mdpi.com This approach involves optimizing the geometry of the molecule at a suitable level of theory and then performing the GIAO calculation to obtain the NMR shielding constants. aps.org These are then scaled to provide the predicted chemical shifts, which can be compared with experimental data.

Future Research Trajectories and Interdisciplinary Perspectives

Complete Elucidation of Biosynthetic Pathway Enzymes and Genetic Control

The biosynthesis of Aethiopinone, an abietane-type diterpenoid found in the roots of Salvia species like Salvia sclarea, originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.net While the initial steps are relatively well-understood, the terminal enzymatic reactions leading to the final molecule remain a critical area for future investigation. mdpi.com

The established pathway begins with the universal diterpenoid precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). oup.com A series of enzymatic reactions, catalyzed by diterpene synthases (diTPSs) and decorated by cytochrome P450 oxidases (CYPs), constructs the core abietane (B96969) skeleton. oup.comresearchgate.net The initial cyclization of GGPP is catalyzed by copalyl diphosphate synthase (CPPS) to form copalyl diphosphate (CPP). frontiersin.orgnih.gov Subsequently, a kaurene synthase-like enzyme, such as miltiradiene (B1257523) synthase (MiS), converts CPP to miltiradiene, the precursor for abietane diterpenoids. oup.comfrontiersin.org Miltiradiene is then oxidized to abietatriene (B1232550), which is hydroxylated by a ferruginol (B158077) synthase (FS), a type of CYP enzyme, to produce ferruginol. frontiersin.org

However, the enzymatic steps that convert ferruginol into this compound are not yet elucidated. mdpi.comfrontiersin.org It is hypothesized that a series of oxidations transforms ferruginol into the final quinone-type structure of this compound, possibly via intermediates like abietaquinone. frontiersin.org The complete identification and characterization of the specific CYPs or other oxidoreductases involved in these final steps are paramount.

Genetic control of the pathway is complex, involving a network of transcription factors (TFs). mdpi.com Studies have shown that heterologous expression of TFs such as AtWRKY18, AtWRKY40, and AtMYC2 can coordinately upregulate key biosynthetic genes, including DXS, DXR, GGPPS, and CPPS, thereby boosting diterpene production. nih.gov Elicitors like methyl jasmonate (MeJA) and coronatine (B1215496) (Cor) also induce the transcription of these genes. researchgate.netnih.gov Future research must focus on identifying the native Salvia TFs that specifically regulate the this compound branch of the pathway to enable more targeted genetic engineering.

Table 1: Known and Hypothesized Enzymes in this compound Biosynthesis This table is interactive. You can sort and filter the data.

| Precursor | Product | Enzyme Class | Gene/Enzyme Name | Status |

|---|---|---|---|---|

| GGPP | (+)-CPP | Class II diTPS | Copalyl diphosphate synthase (CPPS) | Characterized frontiersin.orgnih.gov |

| (+)-CPP | Miltiradiene | Class I diTPS | Miltiradiene synthase (MiS) | Characterized oup.comfrontiersin.org |

| Miltiradiene | Abietatriene | Spontaneous | N/A | Characterized frontiersin.org |

| Abietatriene | Ferruginol | Cytochrome P450 | Ferruginol synthase (FS) | Characterized frontiersin.org |

Development of Scalable and Sustainable Bioproduction Systems for this compound

The low yield of this compound from its natural plant source necessitates the development of alternative bioproduction platforms. researchgate.netfrontiersin.org Salvia sclarea hairy root (HR) cultures have emerged as a promising system, amenable to metabolic engineering for enhanced production. mdpi.comresearchgate.net

Several strategies have been successfully employed to increase this compound yields in S. sclarea HRs:

Elicitation : Treatment with elicitors like methyl jasmonate (MeJA) or coronatine (Cor) significantly enhances the production of abietane diterpenes. mdpi.com A 28-day treatment with coronatine resulted in a 24-fold increase in this compound, reaching a yield of approximately 103-105 mg L⁻¹. mdpi.comnih.gov

Metabolic Engineering : Genetic modification of the HRs has proven highly effective. Overexpression of key upstream enzymes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) from Arabidopsis thaliana, led to a 2- to 3-fold increase in this compound content. mdpi.com Targeting the committed steps by overexpressing GGPPS or CPPS resulted in even greater yields, with 8- and 10-fold increases, respectively. frontiersin.orgnih.gov

Pathway Optimization : Blocking competing metabolic pathways, such as the one for gibberellins (B7789140) which also uses GGPP, is another viable approach. Chemical inhibition or RNAi-mediated silencing of the ent-copalyl-diphosphate synthase (entCPPS) gene has been shown to redirect the metabolic flux towards abietane diterpenes. frontiersin.orgnih.gov

Transcriptional Regulation : Engineering regulatory networks by overexpressing transcription factors offers a method to orchestrate the upregulation of multiple pathway genes simultaneously. Overexpression of the AtWRKY40 TF led to a significant 4-fold increase in the final yield of this compound. nih.gov

Future research should focus on combining these strategies, such as stacking overexpressed genes with TF engineering in optimized HR bioreactors. Furthermore, the reconstruction of the entire biosynthetic pathway in robust microbial hosts like Saccharomyces cerevisiae or Escherichia coli represents the next frontier for scalable, sustainable, and standardized production, moving beyond plant-based systems. mdpi.comresearchgate.net

Table 2: Impact of Metabolic Engineering Strategies on this compound Production in S. sclarea Hairy Roots This table is interactive. You can sort and filter the data.

| Engineering Strategy | Target Gene/Process | Fold Increase in this compound | Reference |

|---|---|---|---|

| Elicitation | Coronatine Treatment (28 days) | ~24-fold | mdpi.comnih.gov |

| Overexpression | AtDXR | ~3-fold | mdpi.com |

| Overexpression | AtDXS | ~2-fold | mdpi.com |

| Overexpression | GGPPS | ~8-fold | frontiersin.orgnih.gov |

| Overexpression | CPPS | ~10-fold | frontiersin.orgnih.gov |

| Co-expression | GGPPS + CPPS | ~6-fold | mdpi.com |

Identification and Validation of Novel Molecular Targets

This compound exhibits a range of biological activities, including anti-inflammatory, cytotoxic, and antibacterial effects, suggesting it interacts with multiple molecular targets. mdpi.comnih.gov A key area of future research is the comprehensive identification and validation of these targets to fully understand its mechanisms of action.

Anti-inflammatory Activity : The primary validated target for this compound's anti-inflammatory properties is 5-lipoxygenase (5-LOX). nih.gov It is a potent inhibitor of 5-LOX in human neutrophils, with an IC₅₀ value of 0.11 μM, thereby blocking the production of leukotrienes like LTB4. nih.gov This action appears to be selective, as it does not significantly affect cyclooxygenase (COX) or nitric oxide synthase (NOS) activities. nih.gov Future studies could investigate interactions with other components of the inflammatory cascade.

Cytotoxic Activity : In cancer cell lines, this compound induces apoptosis, notably through a caspase-3-mediated pathway in HL-60 and NALM-6 leukemia cells. mdpi.comresearchgate.net It has also been reported to cause cell cycle arrest. The upstream sensors and specific protein interactions that trigger this apoptotic cascade are yet to be identified. Unbiased screening methods, such as proteomic profiling, could reveal novel targets in various cancer types, particularly in resistant melanomas where it has shown promising activity. researchgate.netnih.gov

Antibacterial Activity : Against methicillin-resistant Staphylococcus aureus (MRSA) and S. epidermidis (MRSE), this compound's mechanism is believed to involve the disruption of the bacterial cell membrane. nih.gov It appears to alter cell surface hydrophobicity and increase membrane permeability, which likely underlies its synergistic effect with β-lactam antibiotics. nih.govd-nb.info It does not seem to function by altering PBP2a expression or inhibiting penicillinase. nih.gov Validating the specific membrane lipids or proteins it interacts with would be a significant step forward.

Advanced Chemical Biology and Chemoinformatic Investigations

To accelerate the discovery of molecular targets and to optimize the therapeutic potential of this compound, advanced chemical biology and chemoinformatic approaches are essential. These interdisciplinary strategies can guide rational drug design and mechanistic studies.

Future research should prioritize:

Structure-Activity Relationship (SAR) Studies : Systematic modification of the this compound scaffold is needed to create a library of derivatives. Screening this library for anti-inflammatory, cytotoxic, and antibacterial activities will delineate the key functional groups responsible for each effect. This will inform the design of more potent and selective analogs.

Chemical Probe Development : Synthesizing this compound-based chemical probes (e.g., with biotin (B1667282) or fluorescent tags) will be instrumental for target deconvolution. These probes can be used in affinity chromatography or activity-based protein profiling experiments to isolate and identify binding partners from cell lysates, providing direct evidence of molecular targets.

Chemoinformatic and Pharmacophore Modeling : Computational approaches can predict potential biological targets and guide SAR studies. Building a pharmacophore model based on this compound and its active analogs can identify the crucial three-dimensional arrangement of chemical features required for activity. researchgate.net This model can then be used for virtual screening of compound libraries to find novel molecules with similar activity profiles or to predict off-target effects.

Exploration of this compound in Combinatorial Research Strategies

The ability of this compound to synergize with other therapeutic agents is one of its most promising features, particularly in the context of combating antimicrobial resistance. frontiersin.orgnih.gov

Research has demonstrated that this compound acts synergistically with several conventional antibiotics against resistant staphylococcal strains. nih.govmonash.edu When combined with oxacillin, vancomycin, or linezolid, it potentiates their activity against MRSA and MRSE. nih.govnih.gov This synergy can lead to a significant reduction in the minimum inhibitory concentration (MIC) of the antibiotic, in some cases by as much as 50%. monash.edu The proposed mechanism is this compound's ability to increase the permeability of the bacterial cell wall, allowing greater access for the antibiotic. nih.govd-nb.info It also shows synergy with salvipisone (B1215090), another diterpenoid from S. sclarea. mdpi.com

Future combinatorial research should expand into other therapeutic areas. In oncology, combining this compound with standard chemotherapeutic agents could be explored as a strategy to overcome drug resistance or reduce toxicity. In inflammation, pairing the 5-LOX inhibitory action of this compound with COX inhibitors could provide a more comprehensive blockade of eicosanoid production. High-throughput screening platforms are ideal for systematically testing this compound in combination with large libraries of approved drugs and experimental compounds to uncover novel, effective therapeutic pairings. nih.gov

Table 3: Documented Synergistic Combinations with this compound This table is interactive. You can sort and filter the data.

| Combination Agent | Target Organism/System | Effect | Reference |

|---|---|---|---|

| Oxacillin | MRSA, MRSE | Synergy, Potentiation of Antibiotic | nih.govnih.gov |

| Vancomycin | MRSA, MRSE | Synergy, Potentiation of Antibiotic | nih.govnih.gov |

| Linezolid | MRSA, MRSE | Synergy, Potentiation of Antibiotic | nih.govnih.gov |

| Salvipisone | S. aureus, S. epidermidis | Synergistic Antibacterial/Bactericidal Activity | mdpi.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the standard protocols for extracting Aethiopinone from Salvia species, and how can purity be validated?

- Methodological Answer : this compound is typically isolated via solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, MS) and comparison with published spectral data . For reproducibility, document solvent ratios, temperature, and centrifugation parameters. Cross-validate using TLC or GC-MS to confirm compound identity and exclude contaminants .

Q. Which in vitro assays are commonly used to assess this compound’s antibacterial and cytotoxic activities?

- Methodological Answer : Standard assays include:

- Antibacterial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains (e.g., Staphylococcus aureus, Escherichia coli) .

- Cytotoxic : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations . Include positive controls (e.g., doxorubicin) and triplicate experiments to ensure statistical robustness .

Q. How should researchers design dose-response studies for this compound’s anti-inflammatory effects?

- Methodological Answer : Use in vivo models (e.g., carrageenan-induced paw edema in rodents) with this compound administered at logarithmic doses (1–100 mg/kg). Measure biomarkers like TNF-α or COX-2 via ELISA. Include a control group (indomethacin) and apply ANOVA for intergroup comparisons .

Advanced Research Questions

Q. How can contradictory findings about this compound’s pro-inflammatory vs. anti-inflammatory effects be resolved?

- Methodological Answer : Contradictions may arise from differences in experimental models (e.g., in vitro macrophage assays vs. in vivo inflammation models). Conduct systematic reviews to compare study parameters (dosage, exposure time, cell types). Use meta-analysis to identify confounding variables (e.g., solvent used in dissolution) . Validate findings with dual-reporter assays (e.g., NF-κB and AP-1 pathways) to clarify mechanistic duality .

Q. What strategies optimize this compound’s extraction yield while minimizing degradation of labile constituents?

- Methodological Answer : Employ factorial design or response surface methodology (RSM) to optimize solvent polarity, extraction time, and temperature. Use stability-indicating HPLC methods to track degradation products. Lyophilization under inert gas (N₂) can preserve thermolabile compounds .

Q. How can researchers address discrepancies in reported IC₅₀ values for this compound’s acetylcholinesterase inhibition?

- Methodological Answer : Discrepancies may stem from enzyme source (human vs. electric eel) or substrate concentration (e.g., acetylthiocholine iodide). Standardize protocols using the Ellman assay with a shared enzyme source. Perform kinetic studies (Lineweaver-Burk plots) to compare inhibition mechanisms across studies .

Q. What computational approaches predict this compound’s pharmacokinetic properties and drug-likeness?

- Methodological Answer : Use in silico tools like SwissADME or pkCSM to predict logP, bioavailability, and metabolic stability. Molecular docking (AutoDock Vina) can identify binding affinities with targets like COX-2 or AChE. Validate predictions with in vitro Caco-2 permeability assays and hepatic microsome stability tests .

Methodological Best Practices

- Data Contradiction Analysis : Apply Bradford’s criteria for causality assessment (dose-response, consistency across models) .

- Experimental Reproducibility : Adhere to the ARRIVE guidelines for in vivo studies, detailing animal husbandry, randomization, and blinding .

- Literature Review : Use PICOT framework to structure research questions (Population, Intervention, Comparison, Outcome, Time) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.